5-(3-bromophenyl)-4-(4-chlorobenzoyl)-3-hydroxy-1-(3-methoxypropyl)-2,5-dihydro-1H-pyrrol-2-one
Description
“5-(3-bromophenyl)-4-(4-chlorobenzoyl)-3-hydroxy-1-(3-methoxypropyl)-2,5-dihydro-1H-pyrrol-2-one” is a complex organic compound that features multiple functional groups, including bromophenyl, chlorobenzoyl, hydroxy, and methoxypropyl groups
Properties
IUPAC Name |
(4E)-5-(3-bromophenyl)-4-[(4-chlorophenyl)-hydroxymethylidene]-1-(3-methoxypropyl)pyrrolidine-2,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19BrClNO4/c1-28-11-3-10-24-18(14-4-2-5-15(22)12-14)17(20(26)21(24)27)19(25)13-6-8-16(23)9-7-13/h2,4-9,12,18,25H,3,10-11H2,1H3/b19-17+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCCRLMNCQNZYGM-HTXNQAPBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCN1C(C(=C(C2=CC=C(C=C2)Cl)O)C(=O)C1=O)C3=CC(=CC=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCCCN1C(/C(=C(/C2=CC=C(C=C2)Cl)\O)/C(=O)C1=O)C3=CC(=CC=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19BrClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “5-(3-bromophenyl)-4-(4-chlorobenzoyl)-3-hydroxy-1-(3-methoxypropyl)-2,5-dihydro-1H-pyrrol-2-one” typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, followed by coupling reactions, and finally, the formation of the pyrrol-2-one ring.
-
Step 1: Preparation of Intermediates
Chlorobenzoylation: The addition of a chlorobenzoyl group to the intermediate compound.
-
Step 2: Coupling Reactions
Hydroxylation: Introduction of a hydroxyl group.
Methoxypropylation: Addition of a methoxypropyl group.
-
Step 3: Formation of Pyrrol-2-one Ring
Cyclization: The final step involves cyclization to form the pyrrol-2-one ring structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, controlled reaction conditions, and purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically involving the hydroxyl group.
Reduction: Reduction reactions may target the carbonyl group in the chlorobenzoyl moiety.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
Oxidation Products: Carboxylic acids or ketones.
Reduction Products: Alcohols or alkanes.
Substitution Products: Compounds with new functional groups replacing bromine or chlorine.
Scientific Research Applications
Chemistry
Catalysis: The compound may serve as a ligand in catalytic reactions.
Material Science: Potential use in the development of new materials with specific properties.
Biology
Biochemical Studies: Investigation of its interactions with biological molecules.
Drug Development: Potential as a lead compound for the development of new pharmaceuticals.
Medicine
Therapeutic Agents: Exploration of its efficacy in treating various diseases.
Diagnostic Tools: Use in imaging or diagnostic assays.
Industry
Chemical Manufacturing: Intermediate in the synthesis of other complex molecules.
Agriculture: Potential use in the development of agrochemicals.
Mechanism of Action
The mechanism of action of “5-(3-bromophenyl)-4-(4-chlorobenzoyl)-3-hydroxy-1-(3-methoxypropyl)-2,5-dihydro-1H-pyrrol-2-one” would depend on its specific application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a physiological response. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- 5-(3-bromophenyl)-4-(4-chlorobenzoyl)-3-hydroxy-1-(2-methoxyethyl)-2,5-dihydro-1H-pyrrol-2-one
- 5-(3-bromophenyl)-4-(4-chlorobenzoyl)-3-hydroxy-1-(4-methoxybutyl)-2,5-dihydro-1H-pyrrol-2-one
Uniqueness
The uniqueness of “5-(3-bromophenyl)-4-(4-chlorobenzoyl)-3-hydroxy-1-(3-methoxypropyl)-2,5-dihydro-1H-pyrrol-2-one” lies in its specific combination of functional groups and the resulting chemical properties. This makes it distinct from other similar compounds and potentially useful in unique applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
